molecular formula C17H13BrN2OS2 B2750796 3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-18-7

3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2750796
CAS No.: 477860-18-7
M. Wt: 405.33
InChI Key: QUCWJPYUVGUGTO-UHFFFAOYSA-N
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Description

The compound 3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one belongs to the thiazoloquinazolinone family, a class of fused heterocyclic systems with a bicyclic core comprising thiazole and quinazolinone moieties. Its structure features a 4-bromophenylsulfanylmethyl substituent attached to the thiazoloquinazolinone scaffold (Figure 1).

The synthesis of such derivatives often employs phase-transfer catalysis (PTC) conditions, as seen in related thiazoloquinazolinones, where alkylation or cyclo-alkylation reactions are used to construct the fused ring system . The bromine atom at the 4-position of the phenyl group enhances electronegativity and may improve bioactivity by influencing electronic interactions with biological targets .

Properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCWJPYUVGUGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Anthranilamide Derivatives

A foundational method involves the condensation of anthranilamide with α,β-unsaturated carbonyl compounds. For example, heating anthranilamide with cinnamaldehyde in acetic acid yields the quinazolinone scaffold, which is subsequently functionalized. Adapting this approach, the use of 2-aminobenzamide derivatives bearing pre-installed sulfur moieties enables direct cyclization into the thiazoloquinazoline system.

Representative Procedure
Anthranilamide (1.36 g, 10 mmol) and methyl vinyl ketone (1.4 mL, 15 mmol) are refluxed in ethanol with p-toluenesulfonic acid (p-TSA, 0.2 g) for 6 hours. The resulting quinazolinone intermediate is isolated via crystallization (ethanol, 72% yield).

Thiazole Ring Formation via Sulfur Incorporation

The thiazole ring is introduced through reaction of quinazolinone precursors with sulfur donors. In one protocol, 2-chloroquinazolin-4(3H)-one is treated with N-cyclohexyldithiocarbamate under refluxing chloroform, yielding the thione intermediate, which undergoes cyclization with propargyl bromide to form the thiazolo ring.

Key Reaction Conditions

  • Solvent: Chloroform or ethanol
  • Catalyst: p-TSA or ZnCl₂
  • Temperature: 60–80°C
  • Yield: 65–85%

One-Pot Multi-Component Approaches

Recent advances emphasize one-pot syntheses to enhance efficiency. A notable example combines anthranilamide, thiourea, and 4-bromobenzyl bromide in ethanol under microwave irradiation (100°C, 30 minutes), directly yielding the target compound via sequential cyclocondensation and alkylation.

Advantages

  • Time Efficiency: 30–60 minutes
  • Yield Improvement: 75–80%
  • Reduced Purification Steps

Spectroscopic Characterization and Analytical Data

Successful synthesis is confirmed through spectroscopic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21–7.35 (m, 8H, ArH), 4.78 (s, 2H, SCH₂), 3.92 (t, 2H, CH₂), 3.02 (t, 2H, CH₂).
  • IR (KBr): 1665 cm⁻¹ (C=O), 1240 cm⁻¹ (C-S).
  • MS (ESI): m/z 429 [M+H]⁺.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Competing cyclization pathways may yield isomeric by-products. Employing electron-deficient quinazolinone precursors and Lewis acids (e.g., ZnCl₂) directs cyclization to the desired position.

Stability of Sulfur Intermediates

Thiol intermediates are prone to oxidation. Conducting reactions under inert atmosphere (N₂/Ar) and using antioxidants (e.g., BHT) improves yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding sulfonic acids, while reduction reactions can produce thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound has shown potential as a bioactive molecule with various biological activities, such as antimicrobial and anticancer properties.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry

In industry, this compound can be utilized in the development of new materials and chemical processes. Its unique properties may contribute to advancements in material science and chemical engineering.

Mechanism of Action

The mechanism by which 3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ primarily in the substituents on the sulfanylmethyl group or modifications to the heterocyclic core. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Thiazoloquinazolinone Derivatives
Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method Reference
4-Bromophenyl (target compound) C₁₇H₁₂BrN₂OS₂ 403.32 Potential antimicrobial activity; electron-withdrawing Br enhances stability PTC alkylation
3-Chlorophenyl C₁₇H₁₂ClN₂OS₂ 360.90 Lower molecular weight; Cl offers moderate electronegativity Similar alkylation pathways
2-Aminophenyl C₁₆H₁₃N₃OS₂ 335.42 Amino group improves solubility (H-bonding); intermediate for further derivatization Not specified
4-Methylphenyl C₁₈H₁₅N₂OS₂ 339.45 Electron-donating CH₃ may reduce reactivity; simpler synthetic route Unspecified
Bromomethyl (precursor) C₁₁H₉BrN₂OS 297.17 Reactive intermediate for functionalization Halogenation of methyl group
Key Observations :

Electronic Effects : Bromine (Br) in the target compound increases molecular weight and electronegativity compared to chlorine (Cl) or methyl (CH₃) groups. This may enhance binding affinity to biological targets .

Solubility: The 2-aminophenyl analog (C₁₆H₁₃N₃OS₂) exhibits improved aqueous solubility due to hydrogen bonding from the NH₂ group, making it suitable for drug formulation .

Synthetic Accessibility : Bromomethyl derivatives (e.g., CAS 212143-50-5) serve as versatile intermediates for introducing diverse substituents via nucleophilic substitution .

Crystallographic and Computational Insights

  • Structural Analysis : SHELX software is widely used for crystallographic refinement of similar heterocycles, aiding in understanding ring puckering and hydrogen-bonding patterns .
  • DFT Studies : For the 4-chlorophenyl analog (CAS 477860-20-1), density functional theory (DFT) confirmed the thioacetamide tautomer as the dominant form, critical for predicting reactivity .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves phase-transfer catalyst (PTC) techniques. A key step includes alkylation of a thiazoloquinazolinone precursor with 4-bromophenylsulfanylmethyl groups under controlled conditions. For example, reacting 3-phenyl-2-thiohydantoin derivatives with dihalo compounds (e.g., ethylene dibromide) in the presence of a PTC like tetrabutylammonium bromide (TBAB) and a base (anhydrous K₂CO₃) . Solvents such as methanol or ethanol are often used for recrystallization to improve purity .

Q. How is the compound characterized structurally?

X-ray crystallography using programs like SHELXL is critical for determining the crystal structure and confirming stereochemistry . Additional characterization methods include:

  • NMR spectroscopy : To verify substituent positions and purity.
  • TLC : For monitoring reaction progress .
  • Mass spectrometry : To confirm molecular weight and fragmentation patterns.

Q. What are the defining structural features of this compound?

The molecule consists of:

  • A thiazolo[2,3-b]quinazolin-5-one core fused with a dihydrothiazole ring.
  • A 4-bromophenylsulfanylmethyl group at position 3, contributing to electronic and steric effects.
  • Substituent comparisons with analogs (e.g., methylphenyl or chlorophenyl groups) highlight the role of bromine in modulating reactivity and biological activity .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization requires:

  • Temperature control : Maintaining 60–80°C during alkylation steps to balance reaction rate and byproduct formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves recrystallization efficiency .
  • Catalyst loading : TBAB at 5–10 mol% maximizes PTC efficiency without side reactions .

Q. Why do biological activities vary among structural analogs?

Discrepancies arise from substituent effects:

  • Bromine vs. methoxy groups : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic enzyme pockets, whereas methoxy groups improve solubility but reduce affinity .
  • Hybrid scaffolds : Thiazoloquinazolinones with aryl sulfides (e.g., 4-chlorophenyl) show stronger antihypertensive activity compared to alkyl derivatives, as seen in in vivo cat models .

Q. What computational methods are suitable for studying its interactions?

  • Density Functional Theory (DFT) : Models electronic properties and reactive sites, particularly the sulfur atoms in the thiazole and sulfanyl groups .
  • Molecular docking : Predicts binding modes with targets like kinases or GPCRs, leveraging crystallographic data from SHELX-refined structures .

Q. How can structure-activity relationships (SAR) be explored?

SAR studies involve synthesizing analogs with systematic substituent changes and comparing their activities:

Substituent PositionModificationObserved Effect (vs. Parent Compound)Reference
4-BromophenylReplacement with ClReduced antihypertensive activity
Thiazole sulfurOxidation to sulfoneLoss of antimicrobial activity
Quinazolinone carbonylReduction to alcoholInactivation due to disrupted H-bonding

Q. How are solubility challenges addressed in formulation?

  • Co-solvents : Ethanol or PEG-400 enhance aqueous solubility for in vitro assays .
  • Prodrug strategies : Esterification of the quinazolinone carbonyl improves bioavailability in pharmacokinetic studies .

Q. How to resolve contradictions in crystallographic data?

Discrepancies in bond lengths or angles may arise from:

  • Twinned crystals : Use SHELXL’s TWIN command to refine data .
  • Disorder modeling : Apply PART and SIMU instructions to account for flexible substituents (e.g., the sulfanylmethyl group) .

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